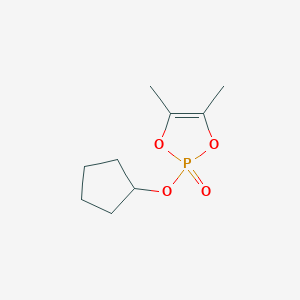![molecular formula C15H12N2O B14623934 3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate CAS No. 55418-67-2](/img/structure/B14623934.png)
3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a biphenyl group and a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate biphenyl derivative. One common method includes the reaction of 4-aminobiphenyl with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed to convert the diazonium group to a hydrogen atom.
Major Products
Substitution Reactions: Products include halogenated biphenyls, biphenyl alcohols, and biphenyl amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding biphenyl derivative without the diazonium group.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as carbocations and radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical-induced coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Aminobiphenyl: A biphenyl derivative with an amino group, used as a precursor in the synthesis of diazonium compounds.
Azo Compounds: Compounds containing the functional group -N=N-, formed through the coupling reactions of diazonium salts.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in the preparation of various organic and inorganic materials.
Properties
CAS No. |
55418-67-2 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-diazo-3-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-15(18)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI Key |
OQHFCAXLYUKWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



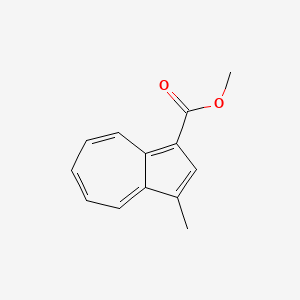
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
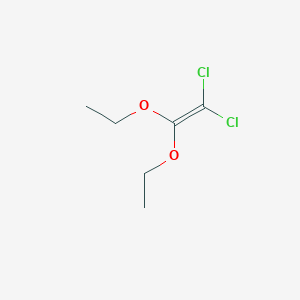
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
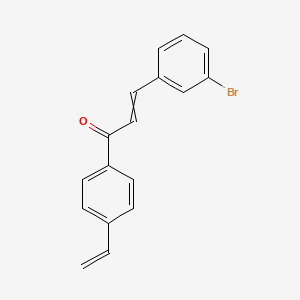
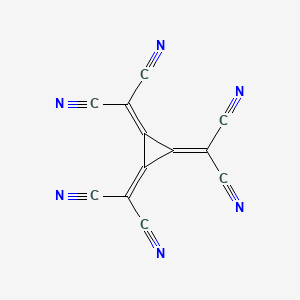
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)

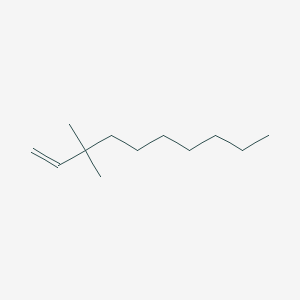
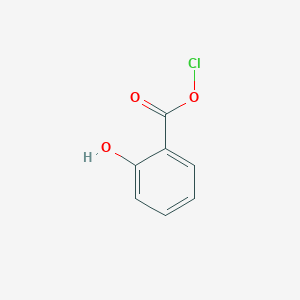
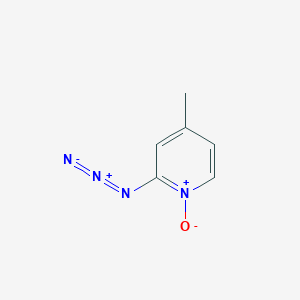
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
